N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide

cancer differentiation therapy psoriasis

Reproducible SAR studies require batch-verified purine-7-acetamide scaffolds. Generic sourcing risks structural mismatch with patent disclosures. - Exact N-benzyl-3-methyl-2,6-dioxo core matches SAM/SAH-mimetic DNMT inhibitor series. - Unsubstituted 8-position enables directed functionalization for cytosine-pocket engagement. - ≥95% purity supports direct use in cell-based differentiation assays without repurification. - Favorable CNS drug-likeness (logP ~1.5, TPSA ~95 Ų) suits glioblastoma phenotypic screens.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 836664-58-5
Cat. No. B3018845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide
CAS836664-58-5
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C15H15N5O3/c1-19-13-12(14(22)18-15(19)23)20(9-17-13)8-11(21)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21)(H,18,22,23)
InChIKeyQCDXCYSNJHJLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl Purine-7-acetamide Overview


N-benzyl-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide (CAS 836664-58-5) is a synthetic purine-7-acetamide derivative bearing an N-benzyl substituent on the acetamide side chain and a 3-methyl-2,6-dioxo purine core . It belongs to the broader class of 7‑substituted purine‑2,6‑diones, a chemical series that has attracted interest as a scaffold for DNA methyltransferase (DNMT) modulation, kinase inhibition, and anti‑proliferative agent development . With a molecular formula of C₁₅H₁₅N₅O₃ and a molecular weight of 313.31 g·mol⁻¹, the compound is commercially available at ≥95% purity for research use only .

Scaffold class 7-substituted purine-2,6-dione — supports DNMT modulation research
Substitution context N-benzyl acetamide side chain — differentiation pathway study fit
Predicted profile In silico CNS drug-likeness — supports neuro-oncology screening research

N-Benzyl Substitution Specificity


Purine-7-acetamide derivatives exhibit widely divergent biological profiles depending on the nature and position of substituents on both the purine core and the acetamide side chain. Even subtle modifications—such as replacing an N‑benzyl group with hydrogen, methyl, or heteroaryl‑methyl—can drastically alter binding affinity for epigenetic targets (e.g., DNMT1, DNMT3a), solubility, and cellular permeability . Consequently, generic procurement of “purine‑7‑acetamide” is insufficient for reproducible SAR studies or target‑engagement experiments; explicit structural verification and batch‑specific data are required to ensure the compound matches the active entity reported in patent or literature disclosures .

N-benzyl substitution specificity

Unsubstituted acid analog lacks reported differentiation activity; structural identity may not transfer directly.

8-position steric profile may shift

Bulky 8-aryl-piperazine analogs can alter selectivity away from DNMT1; target engagement may differ.

Generic procurement mismatch

Procuring purine-7-acetamide without explicit structural verification may not match the patent-disclosed entity.

N-Benzyl Purine-7-acetamide Differentiation Evidence


Pro-Differentiation Activity vs Unsubstituted Analog

The target compound is explicitly cited in patent disclosures for its pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting potential utility as an anti‑cancer and anti‑psoriasis agent . In contrast, the unsubstituted analog 2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetic acid lacks the N‑benzyl moiety and is not associated with differentiation‑inducing activity in any accessible primary or patent literature .

Pro-Differentiation
Class-level inference
Patent-reported differentiation activity vs. no activity for unsubstituted analog
Supports differentiation pathway study context
Quantitative EC50 not publicly disclosed; class-level inference
cancer differentiation therapy psoriasis

8-Unsubstituted vs Bulky Analogs

The 8‑position of the purine core in the target compound is unsubstituted (hydrogen), whereas the closely related analog 2‑[8‑[[4‑(2‑fluorophenyl)piperazin‑1‑yl]methyl]‑3‑methyl‑2,6‑dioxopurin‑7‑yl]acetamide (CAS 847409‑54‑5) carries a bulky aryl‑piperazine‑methyl group that introduces additional hydrogen‑bond acceptors and steric bulk . This structural distinction is crucial because 8‑substitution in purine‑2,6‑diones has been shown to shift selectivity away from DNMT1 inhibition toward CDK or P2X3 receptor modulation .

8-Position Substituent
Supporting evidence
8-H, MW 313.31 vs. 8-aryl-piperazine, MW 415.4
Supports sterically minimal scaffold selection
No direct head-to-head bioactivity data available
medicinal chemistry kinase inhibition DNMT

Higher Purity vs Acid Analog

Multiple vendors list N‑benzyl‑2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetamide at ≥95% purity, a specification that meets or exceeds the typical 90–95% range offered for many custom‑synthesized purine‑7‑acetamide analogs . In comparison, the acid counterpart 2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetic acid is frequently supplied at lower purity (typically ≥90%) and requires additional purification for biochemical assays .

Purity Specification
Supporting evidence
≥95% purity vs. ≥90% for acid analog
Supports assay-ready procurement context
Batch-specific CoA review recommended upon procurement
chemical procurement quality control purity specification

Predicted CNS Drug-Likeness Advantage

In silico predictions (e.g., SwissADME, not experimentally confirmed) indicate that the N‑benzyl group increases logP and topological polar surface area (TPSA) relative to the primary amide analog, placing the target compound within favorable ranges for blood‑brain barrier penetration (logP ≈ 1.2–1.8; TPSA ≈ 90–100 Ų) . The 8‑piperazine‑substituted comparator (CAS 847409‑54‑5) has a substantially higher molecular weight (415.4 g·mol⁻¹) and TPSA (≈110–120 Ų), which may limit passive CNS permeation . While these are computational estimates, they inform candidate prioritization in CNS‑focused phenotypic screens.

Predicted CNS Profile
Supporting evidence
Predicted logP ~1.5, TPSA ~95 Ų
Supports CNS-permeability screening context
Computational estimate; experimental validation needed
CNS penetration drug-likeness physicochemical prediction

N-Benzyl Purine-7-acetamide Applications


DNMT Inhibitor Lead Optimization

The compound serves as a SAM/SAH‑mimetic scaffold for designing novel DNA methyltransferase inhibitors. Its N‑benzyl group mimics the adenosine moiety, and the unsubstituted 8‑position allows directed functionalization for cytosine‑pocket engagement. Procuring this exact intermediate ensures consistency with published patent SAR strategies .

Differentiation Therapy Probe in Hematologic Malignancies

Based on the patent claim of pronounced differentiation‑inducing activity, the compound can be used as a chemical probe to validate monocyte‑lineage differentiation as a therapeutic strategy in acute myeloid leukemia or myelodysplastic syndromes. The ≥95% purity specification supports direct use in cell‑based assays without purification .

CNS-Penetrant Phenotypic Screening in Neuro-Oncology

Due to its favorable predicted CNS drug‑likeness (logP ~1.5, TPSA ~95 Ų), the compound is a suitable starting point for phenotypic screens targeting glioblastoma or brain‑metastatic tumor models where other purine‑2,6‑dione analogs fail to cross the blood‑brain barrier .

Fragment Screening & Crystallography

The absence of an 8‑substituent (hydrogen) minimizes steric clashes in protein binding pockets, making the compound an ideal fragment for soaking, co‑crystallization, or SAR‑by‑catalog approaches. Its high purity ensures that electron density maps are not confounded by impurities .

Application
Selection Property
Validation Focus
DNMT inhibitor lead optimization
SAR scaffold selection
DNMT target-engagement review
Differentiation pathway studies
Patent-reported differentiation context
Cell-model differentiation endpoint review
CNS-penetrant screening research
Predicted CNS-permeability profile
Experimental BBB penetration validation
Fragment-based screening & crystallography
Sterically minimal 8-unsubstituted scaffold
Crystallographic binding-mode review
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